molecular formula C11H8Cl2N2O B3371057 N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide CAS No. 61767-26-8

N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide

Cat. No.: B3371057
CAS No.: 61767-26-8
M. Wt: 255.1 g/mol
InChI Key: NAZVTDQQLCHPDT-UHFFFAOYSA-N
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Description

N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide is an organic compound with the molecular formula C11H8Cl2N2O and a molecular weight of 255.10000 g/mol . This benzamide derivative features a dichloro-cyanoethenyl functional group, which may contribute to its reactivity and potential research applications. The compound is classified under HS code 2926909090 . While specific biological activities or applications for this compound are not detailed in the available literature, related benzamide derivatives are known to exhibit a range of interesting properties, such as antibacterial and antifungal effects, making them subjects of study in various research fields . Researchers are exploring the utility of this compound and its analogs in areas including synthetic chemistry and agrochemical research. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-7-2-4-8(5-3-7)11(16)15-9(6-14)10(12)13/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZVTDQQLCHPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357099
Record name N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61767-26-8
Record name N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61767-26-8
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Synthetic Strategies and Methodological Advancements for N 2,2 Dichloro 1 Cyanoethenyl 4 Methylbenzamide

Established Synthetic Pathways for N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide

The synthesis of this compound primarily relies on a multi-step process involving the preparation of key precursors followed by their condensation.

Precursor Synthesis and Halogenation Approaches

The synthesis of the target molecule necessitates two primary precursors: 4-methylbenzoyl chloride and a reactive derivative of 2,2-dichloro-1-cyanoethenamine.

4-Methylbenzoyl Chloride: This precursor is typically synthesized from 4-methylbenzoic acid. A common laboratory and industrial method involves the reaction of 4-methylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is prevalent due to its cost-effectiveness and the fact that the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification.

2,2-dichloro-1-cyanoethenyl Moiety: The formation of the dichlorocyanoethenyl fragment is a more complex aspect of the synthesis. One plausible route involves the reaction of trichloroacetonitrile (B146778) with a suitable nucleophile. Trichloroacetonitrile, with its highly electrophilic nitrile carbon, can react with various nucleophiles. The resulting intermediate can then undergo further transformations to yield a reactive species suitable for amidation.

Amidation and Cyanoethenyl Linkage Formation

The final step in the established synthetic pathway is the formation of the amide bond, linking the 4-methylbenzoyl group to the 2,2-dichloro-1-cyanoethenyl moiety. A general method for the synthesis of related N-(2,2-dichloro-1-cyanoethenyl)amides involves the acylation of a 2,2-dichloro-1-cyanoethenamine precursor. researchgate.net

This reaction is typically carried out by the dropwise addition of the acid chloride, in this case, 4-methylbenzoyl chloride, to a solution containing the 2,2-dichloro-1-cyanoethenamine precursor and a tertiary amine base, such as N,N-dimethylaniline, in an inert solvent like diethyl ether. researchgate.net The base is crucial for scavenging the hydrogen chloride that is generated during the reaction, thus driving the equilibrium towards the product. The reaction is generally performed at a controlled temperature, typically between 20-25°C. researchgate.net

Reactant 1 Reactant 2 Base Solvent Temperature
4-Methylbenzoyl chloride2,2-dichloro-1-cyanoethenamine precursorN,N-DimethylanilineDiethyl ether20-25°C

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods in the chemical industry. For the synthesis of this compound, several green chemistry principles can be applied.

One area of focus is the replacement of hazardous solvents. Diethyl ether, used in the established pathway, is highly flammable and can form explosive peroxides. Greener alternatives could include 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable resources and have more favorable safety profiles. acs.org The use of deep eutectic solvents (DES) also presents a novel approach, potentially acting as both the solvent and a catalyst. rsc.org

Another green approach would be to explore catalytic methods for the amidation step. The established method uses a stoichiometric amount of an organic base, which can be difficult to remove during purification. The development of a catalytic amidation process, for instance, using a copper-catalyzed cross-coupling of a vinyl halide precursor with 4-methylbenzamide (B193301), could significantly reduce waste. chempedia.info Palladium-catalyzed amidation of vinyl halides is another well-established method that could be adapted. acs.orgnih.gov

Furthermore, the use of alternative acylating agents to the acid chloride could be explored. For example, the direct amidation of 4-methylbenzoic acid, activated in situ, would be a more atom-economical approach.

Green Approach Description Potential Benefit
Alternative Solvents Replacement of diethyl ether with greener solvents like 2-MeTHF or CPME. acs.orgImproved safety, reduced environmental impact.
Catalytic Amidation Use of transition metal catalysts (e.g., copper or palladium) to facilitate the amide bond formation. chempedia.infoacs.orgnih.govReduced waste, avoidance of stoichiometric base.
Alternative Acylating Agents In situ activation of 4-methylbenzoic acid for direct amidation.Increased atom economy.

Optimization of Reaction Conditions and Yield Enhancement in this compound Production

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound, several parameters in the amidation step can be fine-tuned.

Stoichiometry of Reactants: The molar ratio of 4-methylbenzoyl chloride to the 2,2-dichloro-1-cyanoethenamine precursor and the base can be systematically varied to determine the optimal balance for high conversion and minimal side product formation.

Temperature Control: The reaction temperature can significantly influence the reaction rate and selectivity. While the established procedure suggests 20-25°C, investigating a range of temperatures could lead to improved yields. Cooling the reaction may reduce the formation of byproducts, while gentle heating could potentially shorten the reaction time.

Reaction Time: Monitoring the reaction progress over time using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help determine the optimal reaction time to ensure complete conversion without significant product degradation.

Purification Methods: The work-up and purification procedure described in the literature for analogous compounds involves precipitation and washing. researchgate.net Optimization of the washing solvents and volumes, as well as exploring alternative purification techniques like recrystallization or column chromatography, could lead to a higher purity of the final product.

Parameter Optimization Strategy Goal
Reactant Stoichiometry Varying the molar ratios of acid chloride, amine precursor, and base.Maximize conversion, minimize side products.
Temperature Screening a range of temperatures (e.g., 0°C to 40°C).Improve selectivity and reaction rate.
Reaction Time Monitoring reaction progress to determine the endpoint.Ensure complete reaction, prevent degradation.
Purification Testing different solvent systems for washing and recrystallization.Enhance product purity and recovery.

Reaction Mechanisms and Transformations Involving N 2,2 Dichloro 1 Cyanoethenyl 4 Methylbenzamide

Nucleophilic and Electrophilic Reactivity of the Cyanoethenyl Moiety

The cyanoethenyl moiety of N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide is characterized by a carbon-carbon double bond that is rendered significantly electrophilic by the presence of three electron-withdrawing groups: two chlorine atoms and a cyano group. This electronic arrangement makes the double bond highly susceptible to nucleophilic attack.

Amines and other nitrogen-containing nucleophiles readily add to the β-carbon of the ethenyl group, initiating a cascade of reactions that can lead to the formation of various heterocyclic systems. The initial nucleophilic addition is often followed by the elimination of one of the leaving groups, typically a chloride ion or the cyano group, depending on the reaction conditions and the nature of the nucleophile.

While the primary reactivity of the cyanoethenyl moiety is electrophilic in nature, the potential for electrophilic attack on the nitrogen atom of the cyano group or the amide functionality exists, although it is less commonly exploited in synthetic applications.

Cyclization Reactions Leading to Novel Heterocyclic Systems

The ability of this compound to undergo cyclization reactions is a cornerstone of its synthetic utility. By reacting with a variety of binucleophilic reagents, it serves as a key building block for the construction of complex heterocyclic frameworks.

A significant transformation involving this compound and its analogs is their reaction with 3(5)-aminopyrazoles to afford pyrazolo[1,5-a] researchgate.netkit.eduscispace.comtriazine derivatives. This heterocyclization reaction provides an efficient route to this important class of compounds. researchgate.net

The proposed mechanism for this cyclocondensation involves a series of steps:

Nucleophilic Addition: The exocyclic amino group of the 3(5)-aminopyrazole acts as a nucleophile, attacking the electron-deficient β-carbon of the cyanoethenyl moiety of this compound. researchgate.net This initial addition leads to the formation of an acyclic intermediate.

Elimination: The intermediate then undergoes the elimination of hydrogen cyanide (HCN), a process that is often facilitated by a base such as triethylamine. researchgate.net

Intramolecular Cyclization: The newly formed intermediate possesses a nucleophilic nitrogen within the pyrazole (B372694) ring and an electrophilic carbonyl carbon from the benzamide (B126) group. An intramolecular cyclization occurs, leading to the formation of the triazine ring.

Dehydration: The final step involves the elimination of a water molecule to yield the aromatic pyrazolo[1,5-a] researchgate.netkit.eduscispace.comtriazine ring system. researchgate.net

This reaction pathway highlights the versatility of N-(2,2-dichloro-1-cyanoethenyl)carboxamides as precursors for complex heterocyclic systems.

Table 1: Reactants and Products in Pyrazolo[1,5-a] researchgate.netkit.eduscispace.comtriazine Synthesis
Reactant 1Reactant 2Product
N-(2,2-dichloro-1-cyanoethenyl)carboxamides3(5)-Aminopyrazoles2-(dichloromethyl)pyrazolo[1,5-a] researchgate.netkit.eduscispace.comtriazines

The reaction of N-(2,2-dichloro-1-cyanoethenyl)amides with various nitrogen-containing nucleophiles opens up pathways to a range of other heterocyclic systems. For instance, the reaction with simple aliphatic amines such as methylamine (B109427) or dimethylamine (B145610) leads to the formation of previously unknown 5-amino-1,3-oxazole-4-carbonitriles. researchgate.net

The mechanism of this transformation likely involves an initial nucleophilic attack of the amine on the cyanoethenyl group, followed by an intramolecular cyclization involving the amide oxygen and subsequent rearrangement to form the stable oxazole (B20620) ring.

Furthermore, when N-(2,2-dichloro-1-cyanoethenyl)amides react with ethylenediamine (B42938) diacetate, the reaction proceeds via a different pathway to yield (Z)-2,3,5,6,7,8-hexahydro-7-oxo-1H-imidazo[1,2-a] researchgate.netnih.govdiazepine-9-carbonitrile and 4-chloro-N-(cyano(imidazolidin-2-ylidene)methyl)butanamide. researchgate.net This demonstrates that the final product is highly dependent on the nature of the nucleophile employed.

Table 2: Products from Reactions with Various Nitrogen Nucleophiles
N-(2,2-dichloro-1-cyanoethenyl)amide ReactantNitrogen NucleophileResulting Heterocyclic Product(s)
N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamideMethylamine or Dimethylamine5-amino-1,3-oxazole-4-carbonitriles
4-chloro-N-(2,2-dichloro-1-cyanoethenyl)butanamideMethylamine or Dimethylamine5-amino-1,3-oxazole-4-carbonitriles
N-(2,2-dichloro-1-cyanoethenyl)amidesEthylenediamine diacetate(Z)-2,3,5,6,7,8-hexahydro-7-oxo-1H-imidazo[1,2-a] researchgate.netnih.govdiazepine-9-carbonitrile and 4-chloro-N-(cyano(imidazolidin-2-ylidene)methyl)butanamide

Based on the available literature, there is no specific information detailing the formation of oxazolo[4,5-e]pyrimidine derivatives directly from N-(2,2-dichloro-1-cyanoethenyl)carboxamides. Synthetic routes to the isomeric oxazolo[5,4-d]pyrimidine (B1261902) and oxazolo[4,5-d]pyrimidine (B6598680) systems typically proceed from different starting materials, such as functionalized oxazoles or pyrimidines. While the reactivity of N-(2,2-dichloro-1-cyanoethenyl)carboxamides is well-established for the synthesis of other heterocyclic systems, their application in the direct synthesis of oxazolo[4,5-e]pyrimidines has not been reported in the reviewed literature.

Rearrangement Reactions and Isomerization Pathways of this compound

Currently, there is a lack of specific information in the scientific literature regarding the rearrangement reactions and isomerization pathways of this compound. The stability of the dichloro-cyanoethenyl moiety under various reaction conditions suggests that rearrangements are not a commonly observed phenomenon for this class of compounds. Further research would be necessary to explore the potential for such transformations under specific catalytic or thermal conditions.

Structure Activity Relationship Sar and Structural Modification Studies of N 2,2 Dichloro 1 Cyanoethenyl 4 Methylbenzamide Derivatives

Systematic Modification of the Aromatic and Amide Moieties

The structure of N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide presents several key regions for systematic modification to probe its structure-activity relationships. These regions primarily include the 4-methylbenzoyl group (the aromatic moiety) and the amide linker. Studies on related benzamide (B126) classes, particularly in the agrochemical field, have established that alterations to these parts of the molecule can significantly influence biological efficacy.

Aromatic Moiety Modification: The aromatic ring and its substituents are critical determinants of molecular interactions. For the this compound scaffold, modifications can be systematically introduced to map the SAR. The methyl group at the para-position of the benzoyl ring is a primary target for substitution. Research on other bioactive benzamides has shown that varying the size, position, and electronic nature of this substituent can lead to a wide spectrum of activities.

Key modifications could include:

Positional Isomerism: Moving the methyl group from the para- (4) position to the ortho- (2) or meta- (3) positions to investigate the steric and electronic consequences of substituent placement.

Homologation: Extending the methyl group to larger alkyl chains (e.g., ethyl, propyl) to explore the impact of increased lipophilicity and steric bulk.

Electronic Variation: Replacing the electron-donating methyl group with electron-withdrawing groups (e.g., halogens like Cl, Br; or nitro groups) or other electron-donating groups (e.g., methoxy (B1213986), amino) to modulate the electron density of the aromatic ring.

Amide Moiety Modification: The amide bond (-CO-NH-) serves as a crucial linker, providing structural rigidity and hydrogen bonding capabilities. Its modification, while synthetically challenging, can provide insights into the importance of this linkage for target interaction. Potential modifications include its replacement with bioisosteres such as:

Thioamide: Replacing the carbonyl oxygen with sulfur (-CS-NH-) alters the hydrogen bonding capacity and electronic character.

Reversed Amide: Inverting the amide linkage (-NH-CO-) would significantly change the geometry and hydrogen bonding pattern.

Ester or Ketone Linkers: Replacement of the amide group with non-hydrogen-bonding linkers would test the necessity of the N-H donor functionality.

These systematic modifications are foundational to understanding the structural requirements for activity in this class of compounds.

Impact of Substituents on Electronic and Steric Properties of this compound Analogs

The modifications outlined in the previous section directly influence the electronic and steric profile of the molecule, which in turn governs its interaction with biological targets. The principles of physical organic chemistry help rationalize these effects.

Electronic Effects: Substituents on the benzoyl ring modulate the electron density of the entire amide system. This is often quantified using Hammett parameters (σ), which describe the electron-donating or electron-withdrawing ability of a substituent.

Electron-Donating Groups (EDGs): The parent compound's 4-methyl group is a weak EDG (σp = -0.17). Other EDGs like methoxy (CH₃O-) or amino (NH₂) would increase the electron density on the aromatic ring and the amide carbonyl oxygen, potentially enhancing hydrogen bond acceptor strength.

Electron-Withdrawing Groups (EWGs): Substituents like chlorine (Cl), bromine (Br), or a nitro group (NO₂) decrease the electron density of the ring. A strong EWG like a nitro group (σp = +0.78) would make the amide N-H proton more acidic and reduce the basicity of the carbonyl oxygen.

These electronic shifts can profoundly affect binding affinity to a target protein by altering electrostatic and hydrogen bonding interactions.

Steric Effects: The size and shape of substituents, known as steric effects, are critical for ensuring a proper fit within a binding site. The Taft steric parameter (Es) is often used to quantify this property.

The following interactive table summarizes the predicted impact of various substituents at the 4-position on the electronic and steric properties of hypothetical analogs.

Substituent (R)Hammett Parameter (σp)Taft Steric Parameter (Es)Predicted Electronic EffectPredicted Steric Effect
-H0.001.24NeutralMinimal
-CH₃ (parent)-0.170.00Electron-donatingModerate
-Cl0.230.27Electron-withdrawingModerate
-OCH₃-0.270.69Strong electron-donatingModerate
-NO₂0.78-1.01Strong electron-withdrawingLarge
-CF₃0.54-1.16Strong electron-withdrawingLarge

Note: Hammett and Taft parameters are standard values used for illustrative purposes.

Conformational Analysis and Molecular Dynamics of this compound Derivatives

The three-dimensional shape (conformation) and flexibility of this compound are crucial for its activity. Conformational analysis and molecular dynamics (MD) simulations are powerful tools used to study these properties.

Conformational Analysis: The central amide bond imparts a degree of planarity to the molecule, but rotation can occur around the N-C(aromatic) and C(carbonyl)-C(vinyl) single bonds. The preferred conformation is a balance between conjugative stabilization (which favors planarity) and steric repulsion between the different moieties.

Molecular Dynamics (MD): While conformational analysis provides static pictures of low-energy states, MD simulations offer a view of how the molecule behaves over time in a simulated physiological environment (e.g., in water). An MD simulation would reveal the flexibility of the this compound structure. Key insights from such a simulation would include:

Rotational Freedom: The degree to which the aromatic ring and the dichloro-cyanoethenyl group can rotate relative to the central amide plane.

Dominant Conformations: The percentage of time the molecule spends in different low-energy conformational states.

Solvent Interactions: How water molecules interact with the polar parts of the molecule, such as the amide group and the cyano group, which can influence its effective shape and availability for binding.

Together, these computational techniques provide a detailed picture of the structural landscape in which this compound and its derivatives exist, offering a powerful rationale for observed structure-activity relationships.

Theoretical and Computational Chemistry Studies of N 2,2 Dichloro 1 Cyanoethenyl 4 Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and reactivity of a molecule like N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide. These calculations solve approximations of the Schrödinger equation to provide insights into molecular geometry, orbital energies, and the distribution of electron density.

A typical DFT study on this compound would involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electrostatic potential on the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule might interact with other molecules or biological targets.

Calculation of Reactivity Descriptors: Using conceptual DFT, parameters such as electronegativity, hardness, softness, and the Fukui function can be calculated to quantify the reactivity of different atomic sites within the molecule.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

Parameter Hypothetical Value Significance
HOMO Energy -7.2 eV Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy -2.5 eV Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap 4.7 eV Indicator of chemical reactivity and stability.

Note: The data in this table is illustrative and not based on actual experimental or computational results for the specific compound.

Molecular Modeling and Docking Studies for Biological Target Interaction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand (like this compound) might interact with the binding site of a target protein.

A molecular docking study would involve:

Preparation of the Ligand: The 3D structure of this compound, optimized through methods like DFT, would be prepared.

Selection and Preparation of a Receptor: A specific biological target (e.g., an enzyme or receptor implicated in a disease) would be chosen, and its 3D structure obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to place the ligand into the receptor's binding site in various conformations, scoring each pose based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces). The results would predict the binding affinity and the specific interactions stabilizing the ligand-protein complex.

Prediction of Molecular Properties for Design of Novel Analogs (e.g., in silico ADME predictions)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial for evaluating the drug-likeness of a compound. Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to estimate these properties.

Key ADME parameters that would be predicted for this compound include:

Lipophilicity (logP): Predicts how the compound partitions between an oily and an aqueous phase, affecting its absorption and distribution.

Aqueous Solubility (logS): Essential for absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts the extent to which the compound would be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes.

Drug-likeness Rules: Evaluation against criteria like Lipinski's Rule of Five, which helps assess if a compound has properties that would make it a likely orally active drug in humans.

Table 2: Hypothetical in silico ADME Profile for this compound

Property Predicted Value Acceptable Range for Drug-Likeness
Molecular Weight 269.11 g/mol < 500
logP 3.2 -0.4 to +5.6
H-bond Donors 1 ≤ 5
H-bond Acceptors 3 ≤ 10

Note: The data in this table is illustrative and not based on actual experimental or computational results for the specific compound.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., UV-Vis absorption)

Computational methods can also predict spectroscopic properties, which can then be used to aid in the characterization of a synthesized compound by comparing the predicted spectra with experimental data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Visible spectrum. This can provide insights into the chromophores present in the molecule.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds and can be correlated with peaks in an experimental IR spectrum to confirm the presence of specific functional groups (e.g., C=O, C≡N, C-Cl).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared to experimental NMR spectra to help in structure elucidation.

By correlating these predicted spectroscopic properties with experimentally obtained data, researchers can confirm the identity and purity of the synthesized this compound.

Advanced Applications of N 2,2 Dichloro 1 Cyanoethenyl 4 Methylbenzamide and Its Derivatives

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The 4-methylbenzamide (B193301) core is a versatile scaffold in medicinal chemistry, frequently serving as a building block for more complex molecules with diverse biological activities. While no literature specifically describes the use of N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide as a synthetic intermediate, the reactive dichloro-cyanoethenyl group suggests potential for a variety of chemical transformations. This functional group could, in theory, participate in nucleophilic substitution reactions or cycloadditions, allowing for the elaboration of the core structure into more complex heterocyclic systems. For instance, similar activated vinyl systems are known to react with binucleophiles to form various five- and six-membered rings, which are common motifs in pharmacologically active compounds.

Investigation of Molecular Biological Activities (Mechanistic Focus)

Research into various 4-methylbenzamide derivatives has revealed a range of biological activities, often centered on the inhibition of key enzymes and modulation of cellular signaling pathways. The following subsections explore these activities in the context of related compounds, highlighting potential avenues for the investigation of this compound.

Enzyme Inhibition Studies (e.g., CDK1 inhibition potential)

The benzamide (B126) functional group is a common feature in many enzyme inhibitors. While there is no specific data on this compound, other 4-methylbenzamide derivatives have been investigated as potential inhibitors of protein kinases. nih.gov Cyclin-dependent kinases (CDKs), such as CDK1, are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. The general structure of many kinase inhibitors involves a heterocyclic system that binds to the ATP-binding pocket of the enzyme. The 4-methylbenzamide moiety could serve as a scaffold to which other functional groups are attached to achieve specific interactions within the kinase active site. Future studies could explore whether the unique electronic properties of the dichloro-cyanoethenyl group in this compound could contribute to binding and inhibition of CDK1 or other kinases.

Receptor Binding Profiling (In Vitro and In Silico Approaches)

The 4-methylbenzamide scaffold is present in molecules that have been shown to bind to various receptors. For example, derivatives have been explored for their interaction with metabotropic glutamate (B1630785) receptors. nih.gov In vitro binding assays, using radiolabeled ligands or fluorescence-based techniques, are standard methods to determine the affinity and selectivity of a compound for a panel of receptors.

In silico docking studies are a valuable computational tool to predict the binding mode and affinity of a ligand to a receptor's binding site. For a molecule like this compound, molecular modeling could be used to virtually screen it against a library of receptor structures to identify potential biological targets. Such studies can provide insights into the plausible interactions, such as hydrogen bonds and hydrophobic contacts, that might govern the binding of the compound.

Below is a hypothetical data table illustrating the type of data that would be generated from such studies for a novel compound.

Receptor TargetBinding Affinity (Ki, nM) - In VitroPredicted Binding Energy (kcal/mol) - In Silico
Receptor A>10,000-5.2
Receptor B520-8.9
Receptor C150-9.5

Modulation of Specific Molecular Pathways (e.g., MAP4K1 inhibition context)

The mitogen-activated protein kinase (MAPK) signaling pathways are critical in regulating cellular processes like proliferation, differentiation, and apoptosis. MAP4K1 (also known as HPK1) is a component of these pathways and has been identified as a target for therapeutic intervention in immunology and oncology. While there is no direct evidence linking this compound to MAP4K1, the broader class of benzamide derivatives has been explored for the inhibition of various kinases within these pathways. The investigation of a novel compound's effect on such pathways typically involves cell-based assays that measure the phosphorylation status of downstream proteins or changes in gene expression.

Cellular Mechanism of Action Studies (e.g., antiproliferative effects without clinical implications)

Many 4-methylbenzamide derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines in preclinical studies. nih.gov The initial assessment of a compound's biological activity often involves determining its ability to inhibit cell growth. Should this compound demonstrate antiproliferative activity, subsequent studies would be necessary to elucidate its mechanism of action. This could involve investigating its effects on cell cycle progression, induction of apoptosis (programmed cell death), or interference with other cellular processes essential for cancer cell survival.

A hypothetical representation of data from an initial antiproliferative screen is shown below.

Cell LineIC50 (µM)
HCT116 (Colon)15.8
MCF7 (Breast)22.5
A549 (Lung)>50

Further mechanistic studies would then be required to understand the molecular basis for these observations.

Analytical Methodologies for Elucidation of N 2,2 Dichloro 1 Cyanoethenyl 4 Methylbenzamide Structures and Reaction Intermediates

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., 2D NMR, High-Resolution Mass Spectrometry)

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy plays a crucial role in unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts, which is fundamental for structural verification. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal direct and long-range carbon-proton correlations. These experiments are instrumental in confirming the connectivity between the 4-methylbenzoyl group and the dichloro-cyanoethenyl moiety.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition. Techniques like electrospray ionization (ESI) are often used. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing strong evidence for the chemical formula of N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide.

TechniqueInformation Obtained
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, confirmation of the carbon skeleton and substituent positions.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement and confirmation of the elemental composition (molecular formula).

Chromatographic Methods for Purity Assessment and Isolation of Isomers

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for the separation of any potential geometric isomers (E/Z isomers) that may form during its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound. By using a suitable stationary phase (e.g., C18 silica gel) and a carefully optimized mobile phase, impurities can be effectively separated and quantified. The retention time of the main peak serves as an identifier for the compound under specific chromatographic conditions.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be utilized for purity analysis, particularly for assessing the presence of volatile impurities. The fragmentation pattern observed in the mass spectrum provides further structural information about the compound and any separated impurities.

For the isolation of isomers, preparative chromatography techniques are employed. These methods use larger columns and higher sample loads to separate and collect pure fractions of each isomer for further characterization.

MethodApplication
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of impurities, and separation of non-volatile components.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities and structural confirmation of separated components.
Preparative Chromatography Isolation of pure isomers for individual characterization.

Crystallographic Analysis of this compound and Its Complexes

Single-crystal X-ray diffraction provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the crystalline state. To perform this analysis, a suitable single crystal of this compound must be grown. The resulting crystallographic data includes bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure and stereochemistry.

While specific crystallographic data for this compound is not widely published, the general methodology would involve dissolving the purified compound in an appropriate solvent and allowing for slow evaporation to form high-quality crystals. The analysis of these crystals would provide invaluable insight into the molecule's conformation and any intermolecular interactions, such as hydrogen bonding or stacking, that occur in the solid state.

TechniqueData Provided
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.

Future Directions and Emerging Research Avenues for N 2,2 Dichloro 1 Cyanoethenyl 4 Methylbenzamide

Development in Flow Chemistry and Microreactor Technology

The synthesis of fine chemicals and pharmaceuticals is undergoing a paradigm shift from traditional batch processing to continuous flow chemistry, leveraging the capabilities of microreactor technology. This transition offers significant advantages in terms of process control, safety, and scalability.

ParameterTraditional Batch SynthesisContinuous Flow Synthesis with Microreactors
Reaction Control Limited control over temperature and mixing gradients.Precise control over temperature, pressure, and residence time. neuroquantology.com
Heat & Mass Transfer Inefficient, leading to potential hotspots and side reactions.Highly efficient, ensuring uniform reaction conditions. wikipedia.orgnih.gov
Safety Larger volumes of hazardous materials handled at once.Smaller reaction volumes minimize risks. tandfonline.comresearchgate.net
Scalability Scaling up can be challenging and may require process redesign.Readily scalable by running the system for longer or in parallel.
Process Integration Separate steps for reaction, workup, and purification.Potential for integrated, multi-step synthesis and purification. nih.gov
Reproducibility Can be variable between batches.High run-to-run and reactor-to-reactor reproducibility.

Integration into Automated Synthesis Platforms

For N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide, an automated platform could be employed to rapidly screen different catalysts, solvents, and reaction temperatures to identify the optimal conditions for its synthesis. researchgate.net Furthermore, these platforms can be used to synthesize a library of analogs by systematically varying the substituents on the benzamide (B126) ring or modifying the dichloro-cyanoethenyl group. acs.org The integration of automated synthesis with high-throughput screening for biological activity can create a closed-loop system for accelerated drug discovery, where the results from one round of testing inform the design and synthesis of the next generation of compounds. nih.gov

Potential for Bio-inspired Synthesis and Biocatalysis

Nature provides a vast inspiration for the development of sustainable and highly selective chemical transformations. Bio-inspired synthesis and biocatalysis, the use of enzymes to catalyze chemical reactions, offer green alternatives to traditional synthetic methods. rsc.org

The formation of the amide bond in this compound is a key step in its synthesis. While typically achieved through chemical coupling reagents, biocatalytic methods using enzymes such as lipases or amide ligases could provide a milder and more environmentally friendly approach. nih.govresearchgate.net These enzymes operate in aqueous solutions under mild conditions and can exhibit high chemo- and regioselectivity. acs.org

Furthermore, the introduction of the two chlorine atoms onto the ethenyl backbone is a critical functionalization. Halogenase enzymes, found in various organisms, are capable of regioselectively halogenating a wide range of organic molecules. acs.orgmanchester.ac.uk Exploring the use of halogenases for the dichlorination step could circumvent the need for harsh and often toxic chlorinating agents used in traditional organic synthesis. nih.govnih.gov

Potential Enzymatic StepEnzyme ClassAdvantages
Amide Bond Formation Lipases, Amide LigasesMild reaction conditions, high selectivity, reduced waste. nih.govresearchgate.net
Dichlorination HalogenasesRegioselective halogenation, avoids harsh reagents. acs.orgmanchester.ac.uk

Computational Design and Targeted Synthesis of Next-Generation this compound Analogs

Computational chemistry and molecular modeling have become indispensable tools in the design of new molecules with desired properties. proquest.comnih.gov In silico techniques can be used to predict the biological activity, physicochemical properties, and potential toxicity of novel compounds before they are synthesized, saving significant time and resources. mdpi.commdpi.com

For this compound, computational methods can be employed to design next-generation analogs with enhanced efficacy or improved safety profiles. nih.gov By understanding the structure-activity relationships of this compound class, researchers can use molecular docking to predict how analogs will bind to a specific biological target. nih.govacs.org This information can then guide the targeted synthesis of new derivatives with optimized interactions. For instance, different substituents on the 4-methylbenzamide (B193301) ring could be explored computationally to enhance binding affinity or modulate solubility. mdpi.com Virtual screening of large compound libraries can also identify novel scaffolds that mimic the key features of this compound. acs.org

StepComputational Tool/TechniquePurpose
1. Target Identification & Binding Site Analysis Molecular Docking, Pocket Identification SoftwareIdentify potential biological targets and characterize the binding site. acs.org
2. Virtual Screening High-Throughput Virtual Screening (HTVS)Screen large libraries of virtual compounds for potential binders.
3. Lead Optimization Quantitative Structure-Activity Relationship (QSAR), Molecular DynamicsRefine the structure of hit compounds to improve activity and properties. mdpi.com
4. In Silico ADMET Prediction ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction SoftwarePredict the pharmacokinetic and toxicological properties of designed analogs. nih.gov
5. Targeted Synthesis Retrosynthesis SoftwarePlan the most efficient synthetic routes for promising candidates. iktos.ai

By embracing these future directions, the scientific community can unlock the full potential of this compound and its analogs, paving the way for new discoveries and applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing heterocyclic compounds using N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide?

  • Methodological Answer : The compound acts as a highly reactive electrophile in cyclocondensation reactions with N-nucleophiles (e.g., amines or pyrazoles). A common approach involves reacting it with 1H-pyrazol-5-amines under mild conditions (room temperature, polar aprotic solvents like DMF) to yield pyrazolo[1,5-a][1,3,5]triazines. Key steps include stoichiometric control (1:1 molar ratio) and purification via column chromatography. Reaction progress is monitored by TLC and characterized via 1^1H/13^13C NMR and mass spectrometry .

Q. How is this compound characterized structurally in synthetic workflows?

  • Methodological Answer : Structural validation employs a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR identify functional groups (e.g., cyano, dichloroethenyl) and confirm regiochemistry.
  • X-ray crystallography : Programs like SHELXL (for refinement) and WinGX (for data analysis) resolve bond lengths, angles, and stereochemistry. For example, triclinic crystal systems (space group P1P1) with MoKα radiation are typical for related benzamide derivatives .

Q. What role does this compound play in heterocyclic synthesis?

  • Methodological Answer : Its dichloro-cyanoethenyl group acts as a dual electrophilic site, enabling nucleophilic attack at both the cyano carbon and β-dichloro positions. This facilitates cyclization with amines (e.g., ethylenediamine) to form oxazoles or diazepines. Solvent choice (e.g., DMSO for solubility) and temperature control (25–60°C) are critical to minimize side reactions .

Advanced Research Questions

Q. How do reaction conditions and amine selection influence product diversity in this compound reactions?

  • Methodological Answer :

  • Amine Basicity : Primary amines (e.g., methylamine) favor oxazole formation via nucleophilic addition-cyclization, while bulkier amines (e.g., cyclohexylamine) may sterically hinder cyclization, leading to linear adducts.
  • Catalysts : Ethylenediamine diacetate enhances reaction rates in microwave-assisted syntheses (e.g., 100°C, 30 min), enabling rapid access to imidazo-diazepines.
  • By-Product Mitigation : LC-MS screening identifies intermediates (e.g., recyclization products), guiding optimization of stoichiometry and reaction time .

Q. What strategies address low yields or contradictory data in heterocyclization reactions involving this compound?

  • Methodological Answer :

  • Yield Optimization : Use excess amine (2–3 eq.) to drive reactions to completion. For example, reactions with methylamine achieve 20% yield of oxazole [4a], necessitating iterative solvent screening (e.g., switching from ethanol to acetonitrile).
  • By-Product Analysis : Employ HPLC-MS to detect minor species (e.g., compound [5] in ) and adjust reaction parameters (e.g., pH, temperature) to suppress their formation .

Q. How can in vitro anticancer activity of derivatives be systematically evaluated?

  • Methodological Answer :

  • Cell Line Panels : Test against the NCI-60 panel (60 human cancer cell lines spanning nine tissue types) using sulforhodamine B (SRB) assays.
  • Dose-Response Curves : Use 10-dose testing (e.g., 0.1–100 µM) to calculate GI50_{50} values. Include positive controls (e.g., doxorubicin) and normalize data to untreated cells.
  • Mechanistic Studies : Follow-up with flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) for hits showing GI50_{50} < 10 µM .

Q. What computational or crystallographic tools validate the interaction of derivatives with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to kinases (e.g., kinesin inhibitors) based on X-ray structures (PDB IDs). Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with the dichloroethenyl group.
  • Crystallographic Refinement : For co-crystals (e.g., protein-ligand complexes), SHELXL refines anisotropic displacement parameters and validates geometry via R-factors (<0.05 for high-resolution data) .

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Reactant of Route 1
Reactant of Route 1
N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide
Reactant of Route 2
N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.